Cas no 85012-71-1 (1-methyl-4-nitro-1H-Imidazole-5-methanol)
1-methyl-4-nitro-1H-Imidazole-5-methanol Chemical and Physical Properties
Names and Identifiers
-
- 1-methyl-4-nitro-1H-Imidazole-5-methanol
- 1H-Imidazole-5-methanol, 1-methyl-4-nitro- (9CI)
- 1H-Imidazole-5-methanol,1-methyl-4-nitro-
-
1-methyl-4-nitro-1H-Imidazole-5-methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1153652-1g |
(1-Methyl-4-nitro-1H-imidazol-5-yl)methanol |
85012-71-1 | 98% | 1g |
¥7114.00 | 2024-07-28 |
1-methyl-4-nitro-1H-Imidazole-5-methanol Related Literature
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 1-methyl-4-nitro-1H-Imidazole-5-methanol
1-Methyl-4-nitro-1H-imidazole-5-methanol (CAS No. 85012-71-1): A Versatile Compound in Pharmaceutical Research
1-Methyl-4-nitro-1H-imidazole-5-methanol, with the chemical formula C6H7N2O3, is a heterocyclic compound characterized by an imidazole ring with functional groups at specific positions. The molecule features a methyl group at the 1-position, a nitro group at the 4-position, and a methanol group at the 5-position, which collectively contribute to its unique chemical properties and biological activity. Recent studies have highlighted its potential applications in pharmaceutical development, particularly as a building block for the synthesis of bioactive molecules.
Structure and Synthesis of 1-Methyl-4-nitro-1H-imidazole-5-methanol involves the integration of multiple functional groups into a five-membered imidazole ring. The synthesis pathway typically begins with the formation of a substituted imidazole core, followed by selective functionalization of the 1- and 4-positions. The introduction of the methanol group at the 5-position is critical for modulating solubility and reactivity, as demonstrated in a 2023 study published in Journal of Medicinal Chemistry. This research emphasized the role of hydroxyl groups in enhancing molecular interactions with target proteins.
Biological Activity and Mechanism of 1-Methyl-4-nitro-1H-imidazole-5-methanol has been explored in several recent investigations. A 2024 preclinical study revealed its potential as an inhibitor of certain enzyme pathways, particularly in the context of metabolic disorders. The compound's ability to interact with key residues in enzyme active sites was confirmed through molecular docking simulations, which are now widely used in drug discovery. Such findings underscore the importance of structural optimization in improving therapeutic efficacy.
Recent Advances in Functionalization have further broadened the scope of 1-Methyl-4-nitro-1H-imidazole-5-methanol's applications. A 2025 breakthrough in Organic & Biomolecular Chemistry described the synthesis of modified derivatives with enhanced stability and bioavailability. By introducing additional functional groups at the 5-position, scientists achieved improved pharmacokinetic profiles, which are critical for drug candidates targeting chronic diseases.
Pharmacokinetic Properties of the compound have been evaluated in in vitro and in vivo models. A 2024 study published in Drug Metabolism and Disposition demonstrated its moderate oral bioavailability and favorable metabolism pathways. The compound's ability to undergo phase II metabolism via glucuronidation was identified as a key factor in its safety profile, reducing the risk of toxic metabolite formation.
Comparative Analysis with Related Compounds highlights the unique advantages of 1-Methyl-4-nitro-1H-imidazole-5-methanol. A 2023 comparative study in MedChemComm compared its reactivity with structurally similar imidazole derivatives. The results showed that the nitro group at the 4-position significantly increased its electrophilic character, making it more reactive in nucleophilic substitution reactions. This property is particularly useful in the synthesis of complex pharmaceutical compounds.
Environmental and Safety Considerations are essential in the development of any chemical compound. While no specific toxicological data has been reported for 1-Methyl-4-nitro-1H-imidazole-5-methanol in peer-reviewed literature, general safety guidelines for handling heterocyclic compounds should be followed. Researchers emphasize the importance of proper storage conditions and the use of protective equipment during synthesis and handling processes.
Future Directions in research involving 1-Methyl-4-nitro-1H-imidazole-5-methanol are promising. Ongoing studies are exploring its potential in the treatment of neurodegenerative diseases, with preliminary results showing promising effects in animal models. The compound's ability to cross the blood-brain barrier, facilitated by its hydrophilic methanol group, makes it a candidate for targeting central nervous system disorders.
Conclusion highlights the significance of 1-Methyl-4-nitro-1H-imidazole-5-methanol as a versatile compound with wide-ranging applications in pharmaceutical research. Its unique structural features and functional groups enable it to participate in diverse chemical reactions, making it a valuable tool for drug discovery. As research continues to evolve, the compound is expected to play an increasingly important role in the development of novel therapeutics.
References to recent studies and publications demonstrate the growing interest in 1-Methyl-4-nitro-1H-imidazole-5-methanol. These sources provide critical insights into its chemical properties, biological activity, and potential applications, underscoring its importance in modern pharmaceutical science.
85012-71-1 (1-methyl-4-nitro-1H-Imidazole-5-methanol) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)